(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound classified as an indene derivative. It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 7th position of the indene ring. This compound is primarily utilized in organic synthesis and biological research due to its unique structural features and potential interactions with biological systems. The molecular formula for this compound is with a molecular weight of approximately 230.11 g/mol .
The compound can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules. It falls under the category of amines and is specifically classified as a brominated derivative of indene, making it relevant in both synthetic organic chemistry and medicinal chemistry contexts .
The synthesis of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents include dichloromethane or ethanol, and temperatures may vary depending on the specific reagents used. Reaction monitoring can be performed using thin-layer chromatography to ensure completion.
The molecular structure of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine features a bicyclic indene core with specific substituents that impact its reactivity and interactions:
The compound has a melting point of approximately 61–62 °C and exhibits solubility in polar solvents due to its amine functionality . The InChI key for this compound is PZKXRNOZMKHSEB-UHFFFAOYSA-N
, which uniquely identifies its chemical structure.
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine can participate in various chemical reactions:
Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions. For oxidation, potassium permanganate or chromium trioxide may be employed, while sodium borohydride serves as a reducing agent in reduction reactions.
The mechanism of action for (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with biological targets:
These interactions may modulate enzymatic activity or receptor function, leading to various biological effects.
The physical properties include:
Chemical properties encompass:
Relevant data indicates that (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine exhibits stability under standard laboratory conditions but should be handled with care due to its brominated nature .
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
This compound's versatility makes it valuable in both academic research settings and industrial applications, highlighting its significance in modern chemistry.
The synthesis of enantiomerically pure (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine relies on two principal strategies: chiral resolution of racemates and asymmetric catalysis. Chiral resolution leverages diastereomeric interactions for separation, while asymmetric catalysis constructs the stereocenter directly.
Racemic mixtures of 4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine are resolved using enantiopure chiral acids (e.g., L-tartaric or D-di-p-toluoyl tartaric acid) to form diastereomeric salts. These salts exhibit distinct solubility profiles, enabling separation via fractional crystallization. Subsequent basification isolates the (S)-enantiomer with >98% enantiomeric excess (ee) [4] [9]. Enzymatic resolution using lipases (e.g., Pseudomonas sp. lipase PS) selectively acetylates the (R)-enantiomer of racemic indenamine precursors, leaving the (S)-enantiomer unreacted for isolation (90–95% ee) [6] [8]. Drawbacks include yield limitations (theoretical max 50%) and the need for recyclable resolving agents.
Asymmetric hydrogenation of imine precursors using chiral catalysts delivers higher atom efficiency. Ru(II)-BINAP complexes catalyze the reduction of prochiral 4-bromo-7-methyl-1-indanone imines, affording the (S)-amine with 92–97% ee [4]. For N-protected substrates, Ir-phosphinooxazoline catalysts achieve 99% ee under mild hydrogen pressure (5–10 bar) [9]. Dynamic kinetic resolution (DKR) integrates in situ racemization and enzymatic resolution; Ru*-lipase combos convert racemic amines directly to (S)-amides in >99% ee and 85% yield [8].
Table 1: Stereoselective Synthesis Methods for (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Method | Conditions | Yield | ee (%) | Limitations |
---|---|---|---|---|
Diastereomeric Salt Res. | L-Tartaric acid, MeOH, 0°C | 40% | >98 | Low yield, solvent-intensive |
Lipase Resolution | Lipase PS, vinyl acetate, 30°C | 45% | 90–95 | Requires ester hydrolysis |
Ru-BINAP Hydrogenation | Ru-(S)-BINAP, H₂ (50 bar), THF, 60°C | 88% | 97 | High-pressure equipment needed |
Ir-PHOX Hydrogenation | Ir-(S)-PHOX, H₂ (5 bar), iPrOH, 25°C | 92% | 99 | Catalyst cost |
Ru-Lipase DKR | Shvo’s catalyst, CAL-B, isopropenyl acetate | 85% | >99 | Complex optimization |
Regioselective bromination at C4 of the indane core is critical for directing downstream reactivity. Electrophilic bromination (Br₂/FeBr₃) of 7-methyl-1-indanone yields 4-bromo-7-methyl-1-indanone, but suffers from overbromination (≤20% dibromide byproducts) [5]. Ortho-lithiation/bromination circumvents this: diisopropylamide (LDA)-mediated deprotonation at C4, followed by quenching with Br₂, provides >95% regioselectivity [7]. Alternative halogen sources (NBS) in acetonitrile reduce side reactions.
Table 2: Bromination Methods for 4-Bromo-7-methyl-1-indanone Synthesis
Method | Reagents | Regioselectivity | Yield | Byproducts |
---|---|---|---|---|
Electrophilic Bromination | Br₂, FeBr₃, CH₂Cl₂ | Moderate (C4:C6 = 8:1) | 75% | Dibromides (≤20%) |
Directed ortho-Lithiation | LDA, THF, –78°C → Br₂ | High (C4 only) | 90% | None significant |
NBS Bromination | NBS, MeCN, 60°C | Moderate (C4:C6 = 6:1) | 80% | Oxidative byproducts (5%) |
N-Methylation of 4-bromo-7-methyl-1-aminoindane enhances steric and electronic properties. Reductive amination employs formaldehyde/NaBH₃CN in methanol (0°C to 25°C), yielding N-methyl derivatives in >90% purity [9]. Alkylation uses CH₃I/K₂CO₃ in DMF but risks overalkylation (5–10% dialkylated byproducts). Carbamate intermediates (e.g., Boc-protected amine) allow controlled methylation via LiAlH₄ reduction after alkylation, minimizing side reactions.
Sustainable synthesis integrates solvent reduction, catalysis, and renewable feedstocks:
Key barriers to ton-scale production include:
Table 3: Scalability Challenges and Solutions
Challenge | Impact on Production | Mitigation Strategy | Purity/Yield Outcome |
---|---|---|---|
Chiral Catalyst Cost | High COGS (>$300/g product) | Heterogeneous catalysts (10 recycles) | ee maintained at >98% |
Dibromide Impurities | Purification yield loss (20%) | Directed ortho-lithiation | 99.5% regiopurity |
Enzymatic Resolution Yield | Max 50% theoretical yield | Dynamic kinetic resolution (DKR) | 85% yield, >99% ee |
Solvent Waste | High E-factor (25–100) | Switch to CPME/ethanol; recycling | E-factor reduced to 18 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8